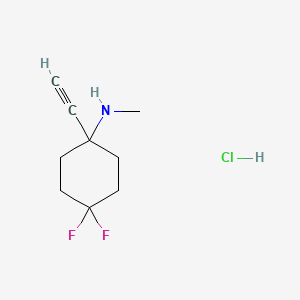
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group, two fluorine atoms, and a methylated amine group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substituents. This can be achieved through cyclization reactions using appropriate starting materials.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride or other fluorinating agents.
Addition of the Ethynyl Group: The ethynyl group is introduced through alkynylation reactions, typically using acetylene derivatives and suitable catalysts.
Methylation of the Amine Group: The amine group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group or the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alkanes.
Substitution: Formation of substituted amines or alkynes.
Scientific Research Applications
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the fluorine atoms can enhance binding affinity through electronic effects. The methylated amine group can interact with hydrogen bond donors or acceptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride: Lacks the ethynyl group, resulting in different reactivity and applications.
1-ethynylcyclohexan-1-amine hydrochloride: Lacks the fluorine atoms, affecting its binding affinity and electronic properties.
N-methylcyclohexan-1-amine hydrochloride: Lacks both the ethynyl and fluorine groups, making it less versatile in chemical reactions.
Uniqueness
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14ClF2N |
|---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
1-ethynyl-4,4-difluoro-N-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c1-3-8(12-2)4-6-9(10,11)7-5-8;/h1,12H,4-7H2,2H3;1H |
InChI Key |
OLOHMMXKQYEDEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(CC1)(F)F)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















